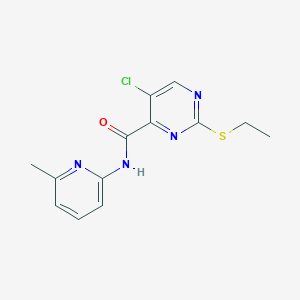![molecular formula C19H22FN3O3S B4779834 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4779834.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in a variety of tissues and is involved in a number of physiological processes, including osmoregulation, thermosensation, and mechanosensation. JNJ-1930942 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of TRPV4 in various biological processes.
Mécanisme D'action
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a selective inhibitor of TRPV4. TRPV4 is a non-selective cation channel that is permeable to calcium ions. Activation of TRPV4 leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. This compound works by binding to a specific site on the TRPV4 channel and blocking calcium ion influx.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of calcium ion influx: this compound inhibits calcium ion influx through the TRPV4 channel.
2. Reduction of inflammation: this compound has been shown to reduce inflammation in various tissues, including the lung and the skin.
3. Protection against ischemia-reperfusion injury: this compound has been shown to protect against ischemia-reperfusion injury in various tissues, including the heart and the kidney.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selectivity: this compound is a highly selective inhibitor of TRPV4, which makes it a valuable tool compound for studying the role of TRPV4 in various biological processes.
2. Potency: this compound is a potent inhibitor of TRPV4, which allows for the use of lower concentrations in experiments.
3. Availability: this compound is commercially available, which makes it easily accessible for researchers.
Some of the limitations of this compound include:
1. Off-target effects: Although this compound is a highly selective inhibitor of TRPV4, it may have off-target effects on other ion channels or receptors.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
3. Cost: this compound can be expensive, which may limit its use in some labs.
Orientations Futures
There are several future directions for research involving 1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. Some of the key areas of interest include:
1. Development of more potent and selective TRPV4 inhibitors: this compound is a highly selective inhibitor of TRPV4, but there is still room for improvement in terms of potency and selectivity.
2. Investigation of the role of TRPV4 in disease: TRPV4 has been implicated in a number of diseases, including pulmonary hypertension, osteoarthritis, and neuropathic pain. This compound could be used to investigate the role of TRPV4 in these and other diseases.
3. Development of novel therapeutic agents: TRPV4 inhibitors, including this compound, have potential as therapeutic agents for a variety of diseases. Further research is needed to develop more potent and selective TRPV4 inhibitors with improved pharmacokinetic properties.
Applications De Recherche Scientifique
1-[(2-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of TRPV4 in various biological processes. Some of the key areas of research include:
1. Osmoregulation: TRPV4 is involved in the regulation of osmotic balance in the body. This compound has been used to study the role of TRPV4 in osmoregulation in various tissues, including the kidney and the skin.
2. Thermosensation: TRPV4 is also involved in thermosensation, the ability to sense changes in temperature. This compound has been used to study the role of TRPV4 in thermosensation in various tissues, including the skin and the hypothalamus.
3. Mechanosensation: TRPV4 is involved in mechanosensation, the ability to sense mechanical stimuli such as pressure and stretch. This compound has been used to study the role of TRPV4 in mechanosensation in various tissues, including the lung and the bladder.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-7-2-1-5-16(18)14-27(25,26)23-11-8-15(9-12-23)19(24)22-13-17-6-3-4-10-21-17/h1-7,10,15H,8-9,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPHQSIGLGOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)

![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)


![2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4779793.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4779796.png)
![6-ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4779803.png)

![1-(2-ethoxyethyl)-7-ethyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4779814.png)
![4-chloro-1-methyl-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4779829.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779842.png)
![N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4779843.png)
![N-(2-methoxyethyl)-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4779851.png)